Cas no 708-40-7 (1-Acetyl-6-chloro-1H-indazole)
1-Acetyl-6-chloro-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 1-(6-Chloro-1H-indazol-1-yl)ethanone
- 1-(6-chloroindazol-1-yl)ethanone
- 1-Acetyl-6-chloro-1H-indazole
- CS-0211136
- AMY23799
- 708-40-7
- PS-5531
- DTXSID90505276
- AKOS006343985
- 1-(6-Chloro-1H-indazol-1-yl)ethan-1-one
- MFCD09878373
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- MDL: MFCD09878373
- Inchi: 1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3
- InChI Key: PBUGDGXAYHVXBR-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C=NN(C(C)=O)C=2C=1
Computed Properties
- Exact Mass: 194.02500
- Monoisotopic Mass: 194.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- PSA: 34.89000
- LogP: 2.34980
1-Acetyl-6-chloro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210245-1g |
1-(6-Chloro-1H-indazol-1-yl)ethanone |
708-40-7 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 210245-5g |
1-(6-Chloro-1H-indazol-1-yl)ethanone |
708-40-7 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Fluorochem | 210245-25g |
1-(6-Chloro-1H-indazol-1-yl)ethanone |
708-40-7 | 95% | 25g |
£600.00 | 2022-03-01 | |
| Alichem | A269002760-5g |
1-(6-Chloro-1H-indazol-1-yl)ethanone |
708-40-7 | 95% | 5g |
$315.00 | 2023-09-01 | |
| Alichem | A269002760-10g |
1-(6-Chloro-1H-indazol-1-yl)ethanone |
708-40-7 | 95% | 10g |
$561.60 | 2023-09-01 | |
| Alichem | A269002760-25g |
1-(6-Chloro-1H-indazol-1-yl)ethanone |
708-40-7 | 95% | 25g |
$712.80 | 2023-09-01 | |
| TRC | A603973-250mg |
1-Acetyl-6-chloro-1H-indazole |
708-40-7 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A603973-500mg |
1-Acetyl-6-chloro-1H-indazole |
708-40-7 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A603973-2.5g |
1-Acetyl-6-chloro-1H-indazole |
708-40-7 | 2.5g |
$ 210.00 | 2022-06-08 | ||
| Chemenu | CM149946-5g |
1-(6-Chloro-1H-indazol-1-yl)ethanone |
708-40-7 | 95% | 5g |
$281 | 2021-08-05 |
1-Acetyl-6-chloro-1H-indazole Suppliers
1-Acetyl-6-chloro-1H-indazole Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-Acetyl-6-chloro-1H-indazole
1-Acetyl-6-chloro-1H-indazole (CAS No 708-40-7): A Comprehensive Overview
1-Acetyl-6-chloro-1H-indazole, identified by the CAS registry number 708-40-7, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The presence of an acetyl group and a chlorine substituent at specific positions imparts unique chemical and biological properties to this molecule.
The molecular formula of 1-Acetyl-6-chloro-1H-indazole is C9H6ClN, with a molecular weight of approximately 159.59 g/mol. Its structure is characterized by the indazole core, where the acetyl group is attached at position 1 and the chlorine atom at position 6. This substitution pattern influences the compound's solubility, stability, and reactivity. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, particularly in drug discovery.
One of the most notable applications of 1-Acetyl-6-chloro-1H-indazole lies in its role as an intermediate in the synthesis of various pharmaceutical agents. For instance, researchers have explored its use in developing anti-inflammatory drugs, where its ability to inhibit certain enzymes has shown promise. Additionally, this compound has been investigated for its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells under specific conditions.
The synthesis of 1-Acetyl-6-chloro-1H-indazole typically involves multi-step reactions, often starting from indole derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. These improvements have made the compound more accessible for large-scale applications in both academic and industrial settings.
In terms of physical properties, 1-Acetyl-6-chloro-1H-indazole is generally stable under normal conditions but may degrade upon prolonged exposure to light or high temperatures. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic reactions. However, its limited solubility in water restricts its direct application in aqueous environments.
The biological activity of CAS No 708-40-7 has been extensively studied, particularly its interaction with cellular pathways involved in inflammation and cancer progression. Preclinical studies have demonstrated that it exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a targeted therapeutic agent. Furthermore, recent research has explored its role as a modulator of key signaling proteins, which could pave the way for novel treatment strategies.
Beyond pharmacological applications, 1-Acetyl-6-chloro-1H-indazole has also found utility in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. This property opens up possibilities for applications in catalysis and sensor development.
In conclusion, CAS No 708-40-7, or 1-Acetyl-6-chloro-1H-indazole, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and promising biological activities continue to drive research aimed at unlocking its full potential. As advancements in synthetic methods and biological testing proceed, this compound is likely to play an increasingly significant role in both academic research and industrial applications.
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